molecular formula C9H16O B3057036 6-Octen-3-one, 7-methyl- CAS No. 762-47-0

6-Octen-3-one, 7-methyl-

Cat. No.: B3057036
CAS No.: 762-47-0
M. Wt: 140.22 g/mol
InChI Key: HEFCEAOQAPBGKX-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Ketone Chemistry

6-Octen-3-one, 7-methyl- belongs to the class of organic compounds known as unsaturated ketones, more specifically, it is a γ,δ-unsaturated ketone. This classification is due to the presence of a carbon-carbon double bond between the sixth and seventh carbon atoms relative to the ketone group at the third position. The general class of enones, which are α,β-unsaturated ketones, are characterized by a RC(=O)CR' functional group. hmdb.ca The position of the double bond in 6-Octen-3-one, 7-methyl- influences its reactivity, distinguishing it from the more commonly studied α,β-unsaturated systems. Its chemical structure, featuring a ketone functional group and an alkene, allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of 6-Octen-3-one, 7-methyl-

Property Value
IUPAC Name 7-methyloct-6-en-3-one nih.gov
Molecular Formula C₉H₁₆O nih.gov
Molecular Weight 140.22 g/mol nih.gov

Significance in Advanced Organic Synthesis and Chemical Biology Studies

In the realm of advanced organic synthesis, 6-Octen-3-one, 7-methyl- serves as a valuable intermediate and reagent. Its bifunctional nature (ketone and alkene) allows it to participate in a range of chemical reactions. For instance, it was utilized as an intermediate in a multistage synthesis to access an ant pheromone. The synthesis of this compound can be achieved through several methods, including the Claisen rearrangement, which is a foundational method for creating γ,δ-unsaturated ketones. Other synthetic routes include the aldol (B89426) condensation of branched ketones and the oxidation of the corresponding alcohol, 7-methyl-6-octen-3-ol, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Table 2: Key Chemical Reactions Involving 6-Octen-3-one, 7-methyl-

Reaction Type Description Reagents Product Type
Oxidation Can be oxidized to form carboxylic acids. Oxidizing Agents Carboxylic Acid
Reduction Can be reduced to its corresponding alcohol. Sodium Borohydride (B1222165) 7-methyl-6-octen-3-ol

In chemical biology, 6-Octen-3-one, 7-methyl- is studied for its role in the aroma profiles of some fungi and plants. Its interaction with olfactory receptors is responsible for its distinct odor. Beyond its sensory properties, there is interest in its potential function as a signaling molecule that could modulate various biochemical pathways. Research into related octenone compounds has revealed activities such as insect attraction or repulsion, suggesting potential applications in pest management. ontosight.ai For example, a related hydroxy ketone, (E)-8-hydroxy-6-methyl-6-octen-3-one, was identified as a male-produced aggregation pheromone in cereal leaf beetles. nih.gov

Overview of Current Academic Research Trajectories

Current academic research involving 6-Octen-3-one, 7-methyl- and related structures follows several key trajectories. A primary focus remains on its synthesis, with efforts to develop more efficient and scalable routes, such as catalytic oxidation methods using metal catalysts to improve yield and purity. Another significant area of investigation is its biological activity. Researchers are exploring its function as a signaling molecule and its interactions with proteins and enzymes. This includes understanding how its structure relates to its characteristic aroma and how it might influence biochemical processes. Furthermore, the broader class of octenones is being investigated for potential applications in the pharmaceutical and agricultural sectors, with studies examining the antimicrobial and insect-repelling properties of various derivatives. ontosight.aiontosight.ai

Table 3: Compound Names Mentioned in this Article

Compound Name
(E)-8-hydroxy-6-methyl-6-octen-3-one
6-Octen-3-one, 7-methyl-
7-methyl-6-octen-3-ol
Acetaldehyde
Decanal
Nonanal
Oct-1-en-3-one
Pyridinium chlorochromate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyloct-6-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCEAOQAPBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543568
Record name 7-Methyloct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-47-0
Record name 7-Methyloct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 6 Octen 3 One, 7 Methyl Chemical Reactivity

Oxidation Pathways and Carboxylic Acid Formation

The oxidation of 6-Octen-3-one, 7-methyl- can proceed via several pathways, primarily targeting the carbon-carbon double bond. Strong oxidizing agents can cleave this bond, leading to the formation of smaller carbonyl compounds and carboxylic acids.

One of the most precise methods for this transformation is ozonolysis. masterorganicchemistry.com This reaction involves treating the compound with ozone (O₃), which cleaves the double bond to form an unstable intermediate known as a molozonide, which then rearranges to an ozonide. Subsequent treatment of the ozonide under oxidative conditions, typically with hydrogen peroxide (H₂O₂), yields the final carboxylic acid and ketone products. masterorganicchemistry.com

In the case of 6-Octen-3-one, 7-methyl-, ozonolysis cleaves the bond between C6 and C7. This process results in the formation of two fragments: acetone (B3395972) from the C7-C8 end of the molecule and 5-oxohexanoic acid from the rest of the carbon chain.

Table 1: Products of Oxidative Cleavage of 6-Octen-3-one, 7-methyl-

Oxidizing AgentIntermediateFinal Products
1. O₃2. H₂O₂ (Oxidative Workup)OzonideAcetone and 5-Oxohexanoic Acid

Other powerful oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄), can also achieve this oxidative cleavage, though often with less selectivity and the potential for further oxidation of the resulting fragments.

Reduction Mechanisms to Corresponding Alcohols

The reduction of 6-Octen-3-one, 7-methyl- primarily involves the conversion of the ketone group to a secondary alcohol, yielding 7-methyl-6-octen-3-ol. The choice of reducing agent and conditions determines the selectivity and outcome of the reaction.

Metal hydride reagents are common choices for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently used reagents for this purpose. Both function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. This nucleophilic attack is followed by a protonation step (typically an aqueous or acidic workup) to yield the final alcohol product. masterorganicchemistry.com

A key feature of these reagents is their chemoselectivity. Under standard conditions, both NaBH₄ and LiAlH₄ will reduce the ketone to an alcohol without affecting the non-conjugated carbon-carbon double bond present in the molecule. masterorganicchemistry.comnist.gov LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups, but for the reduction of a simple ketone, both are effective. nist.gov

Table 2: Comparison of Hydride Reagents for Reduction of 6-Octen-3-one, 7-methyl-

ReagentFormulaReactivityTypical SolventsWorkupProduct
Sodium BorohydrideNaBH₄Moderate, more selectiveProtic (e.g., Methanol, Ethanol)Mild acid or water7-methyl-6-octen-3-ol
Lithium Aluminum HydrideLiAlH₄Very strong, less selectiveAprotic (e.g., Diethyl ether, THF)Careful addition of water followed by acid7-methyl-6-octen-3-ol

Catalytic Hydrogenation Considerations

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst to reduce functional groups. This method can reduce both the ketone and the alkene moieties. drhazhan.com The selectivity of the reaction—that is, which functional group is reduced preferentially—depends heavily on the choice of catalyst, solvent, temperature, and pressure.

For a compound like 6-Octen-3-one, 7-methyl-, several outcomes are possible:

Selective reduction of the alkene: Using a catalyst like palladium on carbon (Pd/C) under mild conditions often favors the hydrogenation of the C=C double bond, yielding 7-methyloctan-3-one. pnas.org

Selective reduction of the ketone: This is more challenging to achieve in the presence of an alkene, as many catalysts that are active for ketone hydrogenation are also highly active for alkene hydrogenation. Specialized catalysts or conditions may be required.

Reduction of both functional groups: Using a more active catalyst like platinum oxide (PtO₂) or rhodium (Rh), or applying more vigorous conditions (higher pressure and temperature), will typically result in the reduction of both the alkene and the ketone, yielding 7-methyloctan-3-ol.

Table 3: Potential Outcomes of Catalytic Hydrogenation

CatalystTypical ConditionsLikely Major Product(s)
Palladium on Carbon (Pd/C)Low H₂ pressure, room temp.7-methyloctan-3-one
Platinum Oxide (PtO₂)H₂ pressure, room temp.7-methyloctan-3-ol
Raney Nickel (Ra-Ni)High H₂ pressure, elevated temp.7-methyloctan-3-ol

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The polarized nature of the carbonyl group makes its carbon atom electrophilic and thus a prime target for attack by nucleophiles. chembk.com These addition reactions are fundamental to carbon-carbon bond formation.

A classic example is the Grignard reaction. When 6-Octen-3-one, 7-methyl- is treated with a Grignard reagent (R-MgX), the nucleophilic alkyl or aryl group attacks the carbonyl carbon. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.com For instance, reacting 6-Octen-3-one, 7-methyl- with methylmagnesium bromide (CH₃MgBr) would produce 3,7-dimethyl-6-octen-3-ol.

Other nucleophilic addition reactions at the carbonyl center include:

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) replaces the carbonyl oxygen with a carbon group, forming a new alkene. This converts the ketone into a diene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin, which is a versatile synthetic intermediate.

Reactivity of the Alkene Moiety: Electrophilic and Radical Additions

The electron-rich pi bond of the alkene functional group is susceptible to attack by electrophiles in what are known as electrophilic addition reactions. libretexts.org The regiochemistry of these additions to the asymmetrically substituted double bond in 6-Octen-3-one, 7-methyl- is a key consideration.

Electrophilic Addition of Hydrogen Halides (HX): In accordance with Markovnikov's rule, the addition of an acid like hydrogen bromide (HBr) proceeds via the formation of the more stable carbocation intermediate. The hydrogen atom adds to the less substituted carbon (C6), and the bromide ion attacks the more substituted tertiary carbocation at C7. This results in the formation of 7-bromo-7-methyloctan-3-one. researchgate.net

Electrophilic Addition of Halogens (X₂): The addition of a halogen, such as bromine (Br₂), across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, leading to the formation of 6,7-dibromo-7-methyloctan-3-one.

In contrast to electrophilic addition, the alkene can also undergo radical addition. The most common example is the addition of HBr in the presence of a radical initiator like a peroxide (ROOR). This reaction proceeds via an anti-Markovnikov mechanism, where the bromine radical adds first to the less substituted carbon (C6) to form the more stable tertiary radical at C7. The final product is 6-bromo-7-methyloctan-3-one.

Table 4: Summary of Addition Reactions to the Alkene Moiety

Reagent(s)Reaction TypeMechanismProduct
HBrElectrophilic AdditionMarkovnikov7-bromo-7-methyloctan-3-one
Br₂ in CCl₄Electrophilic AdditionAnti-addition6,7-dibromo-7-methyloctan-3-one
HBr, ROORRadical AdditionAnti-Markovnikov6-bromo-7-methyloctan-3-one

Sophisticated Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 7-methyl-6-octen-3-one in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the carbon skeleton, the location of functional groups, and the connectivity between atoms.

The ¹H NMR spectrum of 7-methyl-6-octen-3-one provides a precise map of the different proton environments. Protons in close proximity to electronegative atoms or unsaturated groups are "deshielded" and appear at a higher chemical shift (downfield). libretexts.orgoregonstate.edu The protons on carbons adjacent to the ketone (C2 and C4) are expected to resonate in the 2.0-2.7 ppm range. orgchemboulder.com The vinylic proton at C6, being part of a carbon-carbon double bond, would appear further downfield, typically in the 4.5-7.0 ppm region. oregonstate.educhemistrysteps.com

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The most deshielded carbon is the carbonyl carbon (C3), which is expected to have a chemical shift in the range of 205-220 ppm for a saturated ketone. libretexts.orgbhu.ac.in The olefinic carbons (C6 and C7) typically appear between 115 and 140 ppm. libretexts.org Carbons directly attached to the carbonyl group (C2 and C4) are also deshielded relative to simple alkanes. organicchemistrydata.org

The predicted chemical shifts and multiplicities for 7-methyl-6-octen-3-one are detailed in the tables below.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 7-methyl-6-octen-3-one

Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 ~1.0 Triplet (t) ~7.5
H2 ~2.4 Quartet (q) ~7.5
H4 ~2.5 Triplet (t) ~7.0
H5 ~2.2 Quartet (q) ~7.0
H6 ~5.1 Triplet (t) ~7.0

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 7-methyl-6-octen-3-one

Atom Chemical Shift (δ, ppm)
C1 ~8
C2 ~35
C3 ~210
C4 ~45
C5 ~25
C6 ~120
C7 ~135
C8 ~25

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure of 7-methyl-6-octen-3-one by revealing through-bond and through-space correlations. news-medical.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 7-methyl-6-octen-3-one, the COSY spectrum would show cross-peaks connecting H1 and H2, H4 and H5, and H5 and H6, confirming the ethyl ketone and the pentenyl chain fragments.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~2.4 ppm (H2) would show a cross-peak to the carbon signal at ~35 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include:

H1 protons correlating to the carbonyl carbon C3.

H2 protons correlating to the carbonyl carbon C3.

H4 protons correlating to the carbonyl carbon C3 and the olefinic carbon C6.

The methyl protons H8/H9 correlating to the olefinic carbons C6 and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. news-medical.net NOESY can be used to determine the stereochemistry around the double bond, although for 7-methyl-6-octen-3-one, which is typically found as the (E)-isomer, this is less critical.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 7-methyl-6-octen-3-one (C₉H₁₆O), the calculated exact mass is 140.120115 Da.

Electron Ionization Mass Spectrometry (EI-MS) also provides structural information through analysis of fragmentation patterns. libretexts.org The molecular ion (M⁺•) undergoes predictable cleavage reactions. For ketones, two primary fragmentation pathways are α-cleavage and the McLafferty rearrangement. libretexts.orglibretexts.org

α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon breaks, leading to the formation of a stable acylium ion.

Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•CH₂CH₃) to give an ion at m/z 111.

Cleavage of the C3-C4 bond results in the loss of a C₅H₉• radical to give an acylium ion at m/z 57. This is often a dominant peak for ethyl ketones.

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β bond. researchgate.net In 7-methyl-6-octen-3-one, the hydrogen on C5 can be transferred, leading to the elimination of a neutral butene molecule and the formation of a radical cation at m/z 84.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 7-methyl-6-octen-3-one

m/z Proposed Fragment Fragmentation Pathway
140 [C₉H₁₆O]⁺• Molecular Ion (M⁺•)
125 [C₈H₁₃O]⁺ Loss of methyl radical (•CH₃)
111 [C₇H₁₁O]⁺ α-cleavage: Loss of ethyl radical (•C₂H₅)
84 [C₅H₈O]⁺• McLafferty rearrangement

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.comtriprinceton.org For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.commt.com

The IR spectrum of 7-methyl-6-octen-3-one is dominated by a very strong, sharp absorption band for the carbonyl (C=O) group. Since the ketone is not conjugated with the double bond, this stretch appears at a relatively high frequency, typically around 1715 cm⁻¹. libretexts.orgorgchemboulder.com Other key absorptions include C-H stretches for both sp³ (alkane) and sp² (alkene) carbons just below and above 3000 cm⁻¹, respectively, and a medium-intensity C=C stretching band around 1670 cm⁻¹. msu.eduudel.edu

Raman spectroscopy is particularly effective for identifying the carbon-carbon double bond, as this non-polar bond undergoes a significant change in polarizability during vibration, resulting in a strong Raman signal. mt.com The C=O bond, being highly polar, will show a weaker signal in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for 7-methyl-6-octen-3-one

Functional Group Vibration Expected Wavenumber (cm⁻¹) IR Intensity Raman Intensity
C-H (sp²) Stretch 3010–3095 Medium Medium
C-H (sp³) Stretch 2850–2960 Strong Strong
C=O (Ketone) Stretch ~1715 Strong Weak

Hyphenated Chromatographic Techniques in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like 7-methyl-6-octen-3-one in complex mixtures. nih.govmdpi.com The sample is first vaporized and separated based on boiling point and polarity on a long capillary column in the gas chromatograph. oup.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum.

The identity of a compound is confirmed by two key pieces of data:

Retention Time (RT): The time it takes for the compound to travel through the GC column. This is highly reproducible under constant conditions.

Mass Spectrum: The fragmentation pattern, which acts as a molecular fingerprint. This can be compared against spectral libraries for positive identification.

For more rigorous identification, the experimental retention time can be converted to a Kovats Retention Index (RI) , which normalizes the retention time to those of adjacent n-alkanes. This index is less dependent on the specific parameters of a single analysis and can be compared to published RI values. researchgate.netnist.govnist.gov This hyphenated approach allows for both the qualitative identification and quantitative analysis of 7-methyl-6-octen-3-one, making it essential for purity assessment and profiling its presence in natural or synthetic samples. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Octen 3 One, 7 Methyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. nextmol.com These first-principles approaches solve the electronic Schrödinger equation to provide detailed information about molecular structure and energy.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

A primary application of quantum chemical calculations is the detailed analysis of a molecule's electronic properties. For 6-Octen-3-one, 7-methyl-, methods like DFT with functionals such as B3LYP would be used to determine its ground-state electronic structure.

Electronic Structure and Molecular Orbitals: Calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. In 6-Octen-3-one, 7-methyl-, the HOMO is likely to be localized around the C=C double bond (π orbital), while the LUMO would be associated with the C=O group (π* orbital).

Charge Distribution: Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, while the carbonyl oxygen will be negatively charged. An electrostatic potential (ESP) map would visually represent these charge distributions, highlighting regions of positive and negative potential on the molecular surface.

Table 1: Hypothetical Electronic Properties of 6-Octen-3-one, 7-methyl- Calculated via DFT This table is illustrative and does not represent real experimental or calculated data.

Parameter Calculated Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap 5.3 eV An indicator of chemical reactivity and stability.
Dipole Moment 2.8 D A measure of the overall polarity of the molecule.
Partial Charge on C3 (Carbonyl) +0.55 e Indicates a significant electrophilic character at the carbonyl carbon.
Partial Charge on O (Carbonyl) -0.52 e Indicates a significant nucleophilic character at the carbonyl oxygen.

Energetic Analysis of Conformational Isomers and Transition States

Due to the presence of multiple single bonds, 6-Octen-3-one, 7-methyl- can exist in various spatial arrangements or conformations. Computational methods are essential for exploring this conformational landscape.

Conformational Isomers: A systematic conformational search, often using molecular mechanics initially, followed by DFT or ab initio geometry optimizations, would identify all stable low-energy conformers. nih.govresearchgate.net The relative energies of these isomers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. For a flexible molecule like 6-Octen-3-one, 7-methyl-, numerous conformers resulting from rotations around the C3-C4, C4-C5, and C5-C6 bonds would be expected.

Transition States: For any chemical reaction, such as an intramolecular cyclization or rearrangement, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. elsevierpure.com Calculating the energy of the TS allows for the determination of the activation energy, which is crucial for predicting reaction rates. For example, the energy barrier for the interconversion between different conformers could be calculated by locating the rotational transition states.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nextmol.com An MD simulation for 6-Octen-3-one, 7-methyl- would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and solving Newton's equations of motion for the system.

This technique is particularly useful for:

Conformational Landscape: MD simulations can explore the accessible conformations of the molecule over timescales from picoseconds to microseconds, providing a dynamic picture of its flexibility and identifying the most populated conformational states. nih.gov

Intermolecular Interactions: By simulating the molecule in a solvent, MD can provide detailed insights into solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents. It can also be used to study how the molecule interacts with other chemical species or biological receptors. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. rsc.org For 6-Octen-3-one, 7-methyl-, which has two reactive sites (the C=C bond and the C=O group), several reaction pathways can be explored computationally.

Electrophilic Addition to the Alkene: The mechanism of adding reagents like HBr across the double bond could be modeled. Calculations would identify intermediates (e.g., carbocations) and transition states to determine whether the reaction follows Markovnikov or anti-Markovnikov selectivity.

Nucleophilic Addition to the Ketone: The reaction pathway for the reduction of the ketone to an alcohol using a reducing agent could be simulated to understand the stereoselectivity of the product formation.

Oxidative Cleavage: The mechanism of ozonolysis, which cleaves the C6-C7 double bond, could be investigated by calculating the energies of intermediates like the molozonide and ozonide.

By mapping the potential energy surface for a proposed reaction, computational studies can validate or refute mechanistic hypotheses and predict the most favorable reaction pathway based on the calculated activation barriers.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Quantum chemical methods can predict various spectroscopic properties with a high degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to the correct atoms. researchgate.net

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of the molecule. The predicted IR spectrum would show characteristic peaks, such as the C=O stretching frequency (typically around 1715 cm⁻¹) and the C=C stretching frequency, which can be compared to an experimental IR spectrum.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table is illustrative and does not represent real experimental or calculated data.

Parameter Predicted Value (DFT/GIAO) Experimental Value
¹³C Chemical Shift (C3, Carbonyl) 210.5 ppm 211.0 ppm
¹H Chemical Shift (H6) 5.15 ppm 5.12 ppm
IR Frequency (C=O Stretch) 1718 cm⁻¹ 1716 cm⁻¹

Studies on Structure-Activity Relationships through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. tandfonline.com If 6-Octen-3-one, 7-methyl- were part of a series of compounds being tested for a specific activity (e.g., as a fragrance molecule or a bioactive agent), computational modeling would be key. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for 6-Octen-3-one, 7-methyl- and its analogues. These can include electronic descriptors (HOMO/LUMO energies, partial charges), steric descriptors (molecular volume, surface area), and topological descriptors.

QSAR Model Development: Statistical methods are used to build a mathematical model that links these descriptors to the observed activity. Such models can help predict the activity of new, unsynthesized compounds and provide insight into the structural features that are most important for the desired effect. tandfonline.com For instance, a QSAR study might reveal that the specific shape and electronic properties around the ketone group are critical for its interaction with an olfactory receptor.

Research Applications in Organic Synthesis and Chemical Biology

6-Octen-3-one, 7-methyl- as a Strategic Building Block in Complex Molecule Synthesis

The utility of 7-methyl-6-octen-3-one as a synthetic intermediate is highlighted by its application in the creation of both natural products and novel organic compounds. Its carbon skeleton and functional groups can be manipulated to form the core structures of more elaborate molecules.

While specific total syntheses of complex natural products directly employing 7-methyl-6-octen-3-one are not extensively documented in readily available literature, its structural motifs are found in various natural sources. For instance, the related compound 7-methyl-3-methylene-1,6-octadiene (myrcene) is a key acyclic monoterpenoid found in numerous essential oils. foodb.ca The synthesis of fragrance compounds, which are often nature-identical or inspired by natural scents, represents a significant application of this ketone.

A notable example is its use in the synthesis of rose carboxylate, a fragrance ingredient with the trade name Givescone®. thegoodscentscompany.comperflavory.com In this process, 7-methyl-6-octen-3-one is reacted with ethyl diethylphosphoryl acetate (B1210297) in a Horner-Wadsworth-Emmons reaction to generate a mixture of octadienoic acid esters. Subsequent acid-catalyzed cyclization of these esters yields the final fragrance compound, which possesses a complex rosy, spicy, and fruity aroma. thegoodscentscompany.comperflavory.com

Although not a direct total synthesis of a complex polycyclic natural product, this transformation exemplifies the strategic use of 7-methyl-6-octen-3-one to construct a commercially important molecule with desirable sensory properties.

The development of new synthetic methodologies often relies on the creative use of readily available starting materials. 7-Methyl-6-octen-3-one serves as a valuable platform for exploring and developing novel synthetic routes to advanced organic compounds.

As previously mentioned, its role in the synthesis of rose carboxylate (Givescone®) is a prime example of its application in creating valuable, non-natural organic compounds. thegoodscentscompany.comperflavory.com The reaction sequence, involving a carbon-carbon bond formation followed by cyclization, showcases a strategy for constructing cyclic systems from acyclic precursors.

The reactivity of the ketone and alkene functionalities allows for a wide range of transformations, making it a suitable substrate for testing new reagents and catalytic systems. For instance, selective reduction of the ketone in the presence of the alkene, or vice versa, presents a common challenge in organic synthesis that can be addressed using this molecule as a model system.

Exploration of Biological Roles as a Signaling Molecule

The presence of volatile organic compounds in nature often points to their involvement in chemical communication and signaling. The structural characteristics of 7-methyl-6-octen-3-one suggest its potential to interact with biological systems, particularly as a semiochemical.

As a volatile ketone, 7-methyl-6-octen-3-one has the potential to be perceived as an odorant by interacting with olfactory receptors (ORs) located in the nasal cavity. wikipedia.org The detection of odors begins with the binding of odorant molecules to these G protein-coupled receptors (GPCRs). wikipedia.org This binding event initiates a conformational change in the receptor, which in turn activates an intracellular signaling cascade. wikipedia.orgyoutube.com

The G protein associated with the OR activates adenylate cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). wikipedia.orgyoutube.com This second messenger then binds to and opens cyclic nucleotide-gated ion channels, allowing for an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron. youtube.com The resulting depolarization of the neuron generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of smell. wikipedia.org

Studies on the olfactory sensitivity of various animal species to aliphatic ketones have shown that carbon chain length and the position of the carbonyl group can significantly influence detection thresholds. nih.govnih.gov For instance, research on CD-1 mice has demonstrated a U-shaped correlation between olfactory detection thresholds and the carbon chain length of 2-ketones, with the lowest thresholds observed for 2-octanone. nih.gov While specific studies on the olfactory receptor interactions of 7-methyl-6-octen-3-one are not detailed, the general principles of olfaction suggest that its distinct chemical structure would lead to a unique pattern of OR activation and a corresponding characteristic odor perception.

Unsaturated ketones, particularly those with α,β-unsaturation, are known to exhibit a range of biological activities, including enzyme inhibition. nih.govresearchgate.netnih.gov This activity is often attributed to their ability to act as Michael acceptors, forming covalent adducts with nucleophilic residues (such as cysteine) in proteins. nih.gov It is important to note that 7-methyl-6-octen-3-one is a γ,δ-unsaturated ketone, which means its double bond is not conjugated with the carbonyl group. This structural difference significantly reduces its reactivity as a Michael acceptor compared to its α,β-unsaturated counterparts.

Therefore, while the potential for 7-methyl-6-octen-3-one to modulate enzyme and protein activity cannot be entirely ruled out, the mechanism of action would likely differ from that of α,β-unsaturated ketones. Any interaction would likely be non-covalent, involving hydrophobic or van der Waals interactions within the binding pocket of a target protein. The specific enzymes or proteins that might be affected by 7-methyl-6-octen-3-one have not been extensively studied. However, the broad structural diversity of enzymes and receptors in biological systems means that even subtle interactions could potentially lead to a modulation of their function. Further research would be necessary to explore these possibilities and identify any specific biological targets.

Biocatalytic Transformations and Enzymatic Reduction Studies

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for chemical transformations. The reduction of ketones to chiral alcohols is a particularly valuable application of biocatalysis, and microorganisms such as yeast are often employed for this purpose. mdpi.comdocumentsdelivered.comresearchgate.net

The enzymatic reduction of the ketone functionality in 7-methyl-6-octen-3-one would yield the corresponding alcohol, 7-methyl-6-octen-3-ol. This transformation is of interest because the introduction of a hydroxyl group creates a chiral center, and enzymatic reactions can often proceed with high enantioselectivity, producing one enantiomer in excess. The resulting chiral alcohol could then serve as a valuable building block for the synthesis of other chiral molecules.

Whole-cell biotransformations using various yeast strains have been widely used for the asymmetric reduction of a variety of ketones. mdpi.com These systems are advantageous because they contain a range of different reductases with varying substrate specificities and stereoselectivities. Furthermore, the necessary cofactors for the enzymatic reaction (such as NADH or NADPH) are regenerated by the cell's own metabolic processes. documentsdelivered.com

Substrate for Oxidoreductases (e.g., Old Yellow Enzyme Family)

The Old Yellow Enzyme (OYE) family comprises flavin-dependent oxidoreductases renowned for their ability to catalyze the asymmetric reduction of activated carbon-carbon double bonds. tudelft.nlnih.gov These enzymes typically target α,β-unsaturated carbonyl compounds, including ketones, aldehydes, esters, and nitro compounds. nih.gov The catalytic mechanism involves a hydride transfer from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the conjugated system, followed by protonation at the α-carbon, resulting in a saturated product with high stereoselectivity. nih.govnih.gov

The substrate scope of OYEs is largely defined by the requirement for an electron-withdrawing group (like a carbonyl) to be in conjugation with the C=C double bond. This "activation" of the double bond is crucial for the enzymatic reduction to occur efficiently. Quantum mechanics/molecular mechanics (QM/MM) calculations have provided detailed insights into the reaction pathway, highlighting the roles of active site residues, such as conserved tyrosine and histidine residues, in substrate binding, polarization, and proton donation. nih.gov

6-Octen-3-one, 7-methyl-, however, is classified as a γ,δ-unsaturated ketone. In this compound, the carbon-carbon double bond is not in direct conjugation with the carbonyl group. Consequently, the double bond is not electronically activated, making it a poor substrate for typical OYE-catalyzed reductions. The literature extensively documents the reduction of α,β-unsaturated systems by OYEs, but there is a lack of evidence for the effective reduction of isolated or non-activated double bonds, such as the one present in 7-methyl-6-octen-3-one, by this enzyme family. While some OYEs have shown promiscuous activity towards unconventional substrates like α-oximo-β-ketoesters, this reactivity still relies on specific electronic features not present in γ,δ-unsaturated ketones. nih.govresearchgate.net

Design of Biocatalytic Cascades for Stereoselective Derivatization

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, are a powerful strategy in organic synthesis for creating complex molecules with high selectivity under mild conditions. mdpi.commdpi.com These cascades can avoid the isolation of intermediates, reduce waste, and shift unfavorable reaction equilibria. mdpi.com For a molecule like 6-Octen-3-one, 7-methyl-, which possesses two distinct functional groups (a ketone and a non-activated C=C double bond), a multi-enzyme cascade could be designed for its complete stereoselective derivatization to a chiral alcohol.

A hypothetical two-step cascade could be envisioned for this purpose. The first step would involve the stereoselective reduction of the carbon-carbon double bond, followed by the stereoselective reduction of the ketone.

Ene-Reductase (ERED) Step: While OYEs are not ideal for non-activated double bonds, other classes of enzymes or engineered OYEs could potentially be employed to reduce the C6-C7 double bond.

Ketoreductase (KRED) Step: Following the saturation of the double bond, a ketoreductase could be used to reduce the carbonyl group at the C3 position to a hydroxyl group with high enantioselectivity.

Such photo-biocatalytic cascades have been demonstrated, where a chemical reaction fueled by light is combined with an enzymatic reduction. nih.gov This approach highlights the modularity and potential for designing novel synthetic routes.

Table 1: Hypothetical Biocatalytic Cascade for Derivatization of 6-Octen-3-one, 7-methyl-
StepEnzyme ClassReactionPotential Product
1Ene-Reductase (ERED)Stereoselective reduction of the C=C double bond(R)- or (S)-7-methyloctan-3-one
2Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)Stereoselective reduction of the ketone group(3R,7R)-, (3S,7R)-, (3R,7S)-, or (3S,7S)-7-methyloctan-3-ol

Chemoecological Investigations: Role as an Allelochemical or Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms. researchgate.netplantprotection.pl They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). researchgate.net Volatile organic compounds (VOCs), including ketones, alcohols, and esters, frequently serve as semiochemicals in diverse ecological contexts, from insect mating to fungal warfare. researchgate.netannualreviews.org

The structure of 6-Octen-3-one, 7-methyl-, a nine-carbon unsaturated ketone, is analogous to many known insect pheromones and fungal volatiles. For instance, sulcatol (6-methyl-5-hepten-2-ol) is an aggregation pheromone of the ambrosia beetle, and many lepidopteran sex pheromones are straight-chain unsaturated alcohols, aldehydes, or acetates. plantprotection.plnih.gov The volatility and functional groups of 7-methyl-6-octen-3-one make it a plausible candidate for a semiochemical role in nature, although specific documentation is limited.

Influence on Invertebrate Behavior (e.g., Oviposition, Aggregation)

The behavior of invertebrates is profoundly influenced by chemical cues. Volatile compounds guide insects to food sources, mates, and oviposition sites, or warn them of predators and competitors. nih.gov While direct evidence linking 6-Octen-3-one, 7-methyl- to specific invertebrate behaviors is not prominent in the literature, its structural similarity to confirmed insect pheromones suggests a potential for such activity.

Table 2: Structural Comparison of 6-Octen-3-one, 7-methyl- with a Known Insect Pheromone
CompoundStructureKnown RoleOrganism
6-Octen-3-one, 7-methyl-C9H16O Unsaturated KetonePotential SemiochemicalN/A
Sulcatol (6-methyl-5-hepten-2-ol)C8H16O Unsaturated AlcoholAggregation Pheromone nih.govGnathotrichus sulcatus (Ambrosia beetle)

Fungal Interaction Studies and Volatile Production

Fungi produce a vast and complex array of volatile organic compounds (VOCs) that are crucial for their growth, development, and interactions with other organisms. annualreviews.orgmdpi.com These fungal VOCs (fVOCs) can act as signaling molecules, defense compounds, or agents of communication. mdpi.comnih.gov Among the most common fVOCs are C8 compounds, such as 1-octen-3-ol (B46169) (often called mushroom alcohol), 3-octanone, and 3-octanol, which are derived from the oxidation of linoleic acid. annualreviews.org

These C8 volatiles are known to have concentration-dependent effects on fungal communities; they can act as self-inhibitors to prevent premature spore germination or inhibit the growth of competing fungal species. researchgate.netmdpi.com For example, 1-octen-3-ol has been shown to inhibit the growth and spore germination of various fungi, including Botrytis cinerea and Penicillium species. mdpi.com It can also mediate complex interactions between fungi and other organisms, including insects and plants. nih.gov

While 7-methyl-6-octen-3-one has not been widely reported as a fungal volatile, structurally similar compounds have been identified. A study on the volatile components of the edible fungus Floccularia luteovirens identified 6-octen-2-one as one of its VOCs. mdpi.com This compound is a structural isomer of 7-methyl-6-octen-3-one, differing in the position of the ketone and the absence of the methyl group. The presence of such a closely related molecule in fungal emissions suggests that the biochemical pathways to produce these types of unsaturated ketones exist in fungi and that they may play a role in fungal ecology.

Table 3: Example of a Structurally Similar Volatile Produced by Fungi
CompoundFungal SourceReference
6-octen-2-oneFloccularia luteovirens mdpi.com

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For 6-Octen-3-one, 7-methyl-, key abiotic mechanisms include photo-oxidation and hydrolysis, particularly in aquatic environments.

In the presence of sunlight, particularly UV radiation, α,β-unsaturated ketones can undergo photochemical reactions. The n→π* transition of the carbonyl group upon absorption of UV light can lead to the formation of an excited triplet state, which is a reactive species magadhmahilacollege.orgnih.gov. In aqueous environments, the photo-oxidation of organic compounds is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH).

The reaction of hydroxyl radicals with unsaturated ketones in the atmospheric aqueous phase has been studied for analogous compounds. These reactions are typically fast, with rate constants in the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹ researchgate.net. The primary mechanism for the reaction of OH radicals with α,β-unsaturated ketones is the addition of the radical to the C=C double bond, which is generally the more favorable pathway compared to hydrogen abstraction copernicus.orgcopernicus.org. This addition leads to the formation of radical intermediates that can undergo further reactions, including oxidation and bond cleavage, resulting in a variety of degradation products such as smaller aldehydes, ketones, and carboxylic acids researchgate.net. For instance, the oxidation of other unsaturated terpenes by OH radicals is known to produce smaller carbonyl compounds and dicarboxylic acids.

While specific studies on the photo-oxidation of 6-Octen-3-one, 7-methyl- are limited, the general principles of α,β-unsaturated ketone photochemistry suggest that it would be susceptible to degradation via these radical-mediated pathways in sunlit surface waters.

Chemical oxidation by common environmental oxidants can also contribute to the degradation of unsaturated ketones in aquatic systems. For example, the epoxidation of α,β-unsaturated ketones can occur in water using hydrogen peroxide as an oxidant, particularly under basic conditions rsc.org. Strong oxidizing agents can lead to the cleavage of the carbon-carbon double bond, resulting in the formation of smaller, more oxidized molecules libretexts.org. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids, is another potential, though less common, environmental oxidation pathway wikipedia.org.

Table 1: Summary of Abiotic Degradation Pathways for Unsaturated Ketones

Degradation PathwayEnvironmental CompartmentKey ReactantsGeneral MechanismPotential Products
Photo-Oxidation Aquatic Systems (Sunlit)UV light, Hydroxyl radicals (•OH)Addition of •OH to C=C double bond, radical chain reactionsSmaller aldehydes, ketones, carboxylic acids
Hydrolysis Aquatic SystemsWater (H₂O)Nucleophilic attack on the carbonyl carbon (slow, pH-dependent)Generally stable, slow conversion to gem-diol
Chemical Oxidation Aquatic SystemsHydrogen peroxide, other oxidantsEpoxidation, C=C bond cleavageEpoxides, smaller carboxylic acids, esters

Biotic Degradation Pathways: Microbial and Enzymatic Biotransformation

Microorganisms play a crucial role in the environmental degradation of organic compounds. The biotransformation of 6-Octen-3-one, 7-methyl-, a terpenoid-like ketone, is expected to involve various microbial and enzymatic pathways.

While specific microorganisms capable of degrading 6-Octen-3-one, 7-methyl- have not been extensively documented, numerous studies have reported the isolation of bacteria and fungi that can metabolize other ketones and terpenes. For instance, various species of Pseudomonas have been shown to degrade acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447), which share structural similarities with 6-Octen-3-one, 7-methyl- ias.ac.infrontiersin.org. Enrichment culture techniques have been successfully used to isolate bacteria that can utilize monoterpenes as their sole carbon and energy source under both aerobic and anaerobic conditions mpg.denih.gov. Fungi are also known to metabolize a wide range of organic compounds, including ketones, through the action of non-specific enzymes ias.ac.in. The isolation of such microorganisms typically involves collecting samples from contaminated environments (e.g., soil, water) and enriching for those that can grow on a medium containing the target compound as the primary carbon source.

The enzymatic degradation of unsaturated ketones can proceed through several key reactions. One important pathway is the reduction of the carbon-carbon double bond. Ene-reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the asymmetric reduction of activated C=C bonds in α,β-unsaturated carbonyl compounds rsc.orgtudelft.nl. This enzymatic reduction would convert 6-Octen-3-one, 7-methyl- to the corresponding saturated ketone, 7-methyl-3-octanone.

Following the potential saturation of the double bond, or acting on the unsaturated molecule itself, further degradation is likely to proceed via pathways analogous to fatty acid β-oxidation. This would involve the enzymatic cleavage of the carbon chain, typically by introducing functional groups that facilitate the removal of two-carbon units in the form of acetyl-CoA frontiersin.org. The degradation of acyclic monoterpenes often involves initial oxidation at a terminal methyl group or an alcohol functionality to form a carboxylic acid, which can then enter the β-oxidation cycle ias.ac.in. P450 monooxygenases are a class of enzymes known to be involved in the oxidation and subsequent cleavage of C-C bonds in a variety of organic molecules nih.gov.

The identification of microbial metabolites is crucial for elucidating the degradation pathway. Based on the degradation of analogous compounds, several potential breakdown products of 6-Octen-3-one, 7-methyl- can be proposed.

The initial enzymatic reduction of the double bond would yield 7-methyl-3-octanone . Subsequent oxidation pathways could lead to the formation of various hydroxylated and carboxylated intermediates. For example, the metabolism of citronellal (B1669106) by Pseudomonas species has been shown to produce citronellic acid and other oxidized products nih.gov. The degradation of geranyl acetone (B3395972) by some microorganisms is also known to occur researchgate.net.

Following these initial transformations, β-oxidation would lead to the stepwise shortening of the carbon chain, producing smaller carboxylic acids. Ultimately, these breakdown products are expected to be funneled into central metabolic pathways, such as the citric acid cycle, leading to complete mineralization to carbon dioxide and water under aerobic conditions.

Table 2: Proposed Biotic Degradation Pathway and Potential Metabolites of 6-Octen-3-one, 7-methyl-

StepEnzymatic ReactionIntermediate/Product
1 Ene-reductase7-methyl-3-octanone
2 MonooxygenaseHydroxylated derivatives
3 DehydrogenaseCarboxylic acid derivatives
4 β-oxidationShort-chain fatty acids, Acetyl-CoA
5 Central MetabolismCO₂, H₂O, Biomass

Environmental Fate Modeling and Persistence Studies

The environmental fate and persistence of 7-methyl-6-octen-3-one are dictated by its chemical structure, specifically the presence of a ketone functional group and a carbon-carbon double bond. While specific environmental fate modeling and persistence studies for 7-methyl-6-octen-3-one are not extensively documented in publicly available literature, its behavior can be inferred from studies on related α,β-unsaturated ketones and other volatile organic compounds (VOCs).

The primary degradation pathways for unsaturated ketones in the environment are expected to be atmospheric oxidation, photodegradation, and, to a lesser extent, biodegradation and hydrolysis.

Atmospheric Fate:

In the atmosphere, the dominant sink for α,β-unsaturated ketones is reaction with hydroxyl (OH) radicals during the daytime and potentially with nitrate (B79036) (NO3) radicals at night. copernicus.org The presence of the double bond makes these compounds susceptible to rapid degradation. For instance, studies on other α,β-unsaturated ketones, such as methyl vinyl ketone, show that the reaction with OH radicals is a significant removal process. copernicus.orgcopernicus.org The atmospheric lifetime of these compounds is relatively short, suggesting they are degraded near their emission sources. copernicus.org Photolysis is generally not considered a major degradation pathway for α,β-unsaturated ketones in the troposphere compared to reaction with OH radicals. copernicus.org

Reaction with OH Radicals: This is expected to be the main daytime degradation pathway. The rate of this reaction is a key parameter in atmospheric chemistry models.

Reaction with Ozone (O3): Ozonolysis can also contribute to the atmospheric degradation of unsaturated ketones, cleaving the carbon-carbon double bond. rsc.org

Reaction with Nitrate Radicals (NO3): This can be a significant removal process during the nighttime. copernicus.org

The products of these atmospheric reactions are typically smaller, oxygenated compounds, which can contribute to the formation of secondary organic aerosols (SOAs). copernicus.org

Aquatic Fate:

In aqueous environments, α,β-unsaturated carbonyl compounds can undergo several transformation processes:

Photodegradation: In the presence of sunlight, unsaturated ketones in aqueous solutions may undergo photochemical transformations. cdnsciencepub.comresearchgate.netacs.orgresearchgate.netrsc.org

Hydrolysis: While generally slow, hydrolysis of α,β-unsaturated carbonyl compounds can occur, particularly under alkaline conditions (pH 11-13), to yield other carbonyl-containing compounds. google.com

Biodegradation: Microbial degradation is a potential removal pathway in water and soil. However, the presence of the α,β-unsaturated carbonyl moiety, which can be reactive towards biological molecules, may influence the rate and extent of biodegradation. nih.govnih.govoup.com

Due to the lack of specific experimental data for 7-methyl-6-octen-3-one, quantitative predictions of its persistence (e.g., half-life in different environmental compartments) are not possible. However, based on the reactivity of similar unsaturated ketones, it is not expected to be a highly persistent compound in the environment.

Comparative Degradation of Related Octenone Structures

The degradation of octenone structures is influenced by the position of the double bond and the presence of substituents. Comparing 7-methyl-6-octen-3-one, a γ,δ-unsaturated ketone, with α,β-unsaturated octenones reveals differences in reactivity and degradation pathways.

Atmospheric Degradation:

The position of the double bond significantly affects the rate of reaction with atmospheric oxidants.

α,β-Unsaturated Ketones vs. γ,δ-Unsaturated Ketones: The conjugated system in α,β-unsaturated ketones influences the electron density of the double bond, which in turn affects the rate of electrophilic addition by OH radicals and ozone. Studies on various α,β-unsaturated ketones have provided kinetic data for these reactions. copernicus.orgcopernicus.org For 7-methyl-6-octen-3-one, the isolated double bond at the 6-position will react similarly to other alkenes. The methyl group at the 7-position will also influence the reaction rate.

The following table presents reaction rate coefficients for the OH-radical-initiated oxidation of some related α,β-unsaturated ketones, which can be used for comparative purposes.

CompoundRate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹
3-methyl-3-penten-2-one(6.5 ± 1.2) x 10⁻¹¹
4-methyl-3-penten-2-one(8.1 ± 1.3) x 10⁻¹¹

Data from Illmann et al., 2021. copernicus.org

Aquatic Degradation:

In aqueous environments, the reactivity of the double bond and the carbonyl group will also differ between isomers.

Photochemical Reactions: The conjugation in α,β-unsaturated ketones affects their absorption of UV radiation and subsequent photochemical reactions, which can include isomerization and cycloaddition reactions. The isolated double bond in 7-methyl-6-octen-3-one would lead to different photochemical behavior.

Nucleophilic Addition: α,β-Unsaturated ketones are susceptible to Michael addition, a nucleophilic addition to the β-carbon. This reaction pathway is not available for γ,δ-unsaturated ketones like 7-methyl-6-octen-3-one under typical environmental conditions. This difference in reactivity can lead to different degradation products and varying persistence in aquatic systems. For example, α,β-unsaturated carbonyl compounds readily react with free chlorine and free bromine in water treatment processes, a reaction that may be less significant for their non-conjugated isomers. nih.gov

Biodegradation:

The structural differences between octenone isomers can also lead to variations in their biodegradability. The metabolic pathways employed by microorganisms to break down these compounds are often specific to the arrangement of functional groups. Studies on the biodegradation of different isomers of other compounds, like nonylphenol, have shown that small structural changes can significantly affect the rate and extent of degradation. nih.gov It is plausible that similar isomer-specific biodegradation would be observed for octenones.

Advanced Research Methodologies and Ethical Data Management in Chemical Research

Design of Robust Experimental Protocols for Reproducibility

Reproducibility is a cornerstone of scientific integrity, ensuring that research findings can be independently verified. advancechemjournal.com In the context of 6-Octen-3-one, 7-methyl-, a volatile organic compound (VOC), designing robust experimental protocols is paramount for consistent and reliable characterization and synthesis.

Key to reproducibility in the study of this compound is the detailed reporting of experimental methods. advancechemjournal.com For its synthesis, this includes precise details of reaction conditions, purification methods, and analytical characterization. For its analysis, particularly through chromatographic and spectroscopic techniques, a comprehensive description of the instrumental parameters is necessary.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the qualitative and quantitative analysis of VOCs like 6-Octen-3-one, 7-methyl-. frontiersin.orgthermofisher.comiltusa.com To ensure the reproducibility of GC-MS data, it is essential to document and control a range of experimental variables.

Table 1: Key Experimental Parameters for Reproducible GC-MS Analysis of 6-Octen-3-one, 7-methyl-

Parameter Specification Importance for Reproducibility
Column Type (e.g., DB-5ms), length, internal diameter, film thickness Affects separation efficiency and retention time.
Carrier Gas Identity (e.g., Helium), flow rate Influences peak shape and resolution.
Injection Mode Split/splitless, injection volume, inlet temperature Determines the amount of sample introduced and prevents discrimination.
Oven Program Initial temperature, ramp rate(s), final temperature, hold times Critical for consistent retention times and separation of isomers.
MS Detector Ionization mode (e.g., Electron Ionization), mass range, scan speed Ensures comparable mass spectra for identification.

| Internal Standard | Compound identity and concentration | Corrects for variations in injection volume and instrument response. |

Similarly, for spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, detailed reporting is crucial. For ¹H and ¹³C NMR, this includes the solvent, spectrometer frequency, and referencing. For IR spectroscopy, the sampling method (e.g., thin film, solution) and instrument resolution should be specified. oregonstate.edulibretexts.org

Application of Mixed-Methods Approaches in Chemical Discovery

The discovery and characterization of novel compounds can be enhanced by integrating both quantitative and qualitative data through a mixed-methods approach. frontiersin.orgnih.gov For a compound like 6-Octen-3-one, 7-methyl-, this can provide a more holistic understanding of its properties and potential applications.

A mixed-methods approach in the context of this compound could involve the integration of quantitative data from analytical instrumentation with qualitative data from sensory analysis, particularly if it is being investigated for its organoleptic properties (i.e., as a flavor or fragrance compound).

Quantitative analysis would involve techniques such as:

GC-MS to determine the purity of the compound and to quantify its presence in a mixture. frontiersin.orgiltusa.com

NMR spectroscopy to provide precise information about the molecular structure and for quantitative analysis (qNMR).

Qualitative analysis could include:

Olfactory evaluation by a trained sensory panel to describe the odor profile of the compound.

Descriptive sensory analysis to characterize its flavor profile if it is being considered as a food additive.

The integration of these data types can lead to a more comprehensive understanding. For example, quantitative data on the presence of specific isomers of 6-Octen-3-one, 7-methyl- could be correlated with qualitative descriptions of different odor nuances.

Data Archiving, Accessibility, and Interoperability (FAIR Principles) for Chemical Data

The long-term value of chemical research data is maximized when it is managed according to the FAIR Guiding Principles: Findable, Accessible, Interoperable, and Reusable. dotmatics.comcam.ac.ukuni-mainz.denfdi4chem.detiledb.comgo-fair.org Adhering to these principles for data related to 6-Octen-3-one, 7-methyl- ensures that the data can be discovered, accessed, and utilized by the wider scientific community, including for machine-learning applications. cam.ac.ukuni-mainz.de

Findable: To make data findable, it should be assigned a globally unique and persistent identifier (PID), such as a Digital Object Identifier (DOI). nfdi4chem.de The data should also be described with rich metadata that includes keywords such as the compound name, CAS number, and analytical techniques used.

Accessible: Data should be retrievable by its identifier using a standardized communications protocol. This does not necessarily mean that the data must be open, but the conditions for access should be clearly defined. dotmatics.com

Interoperable: The data should use a formal, accessible, shared, and broadly applicable language for knowledge representation. uni-mainz.de For chemical data, this includes the use of standard file formats (e.g., JCAMP-DX for spectra, SDF for structures) and standardized vocabularies and ontologies. The use of the InChI (International Chemical Identifier) and InChIKey provides a standard, machine-readable representation of the chemical structure. cam.ac.uk

Reusable: To be reusable, data should be well-described with a plurality of accurate and relevant attributes. This includes a clear data license, detailed provenance information (how the data was generated), and adherence to domain-relevant community standards. go-fair.org

Table 3: Application of FAIR Principles to Data for 6-Octen-3-one, 7-methyl-

FAIR Principle Action Example for 6-Octen-3-one, 7-methyl- Data
Findable Assign a persistent identifier (PID). Provide rich metadata. Deposit data in a public repository (e.g., PubChem, ChemSpider) to obtain a PID. Metadata includes IUPAC name, synonyms, InChI, InChIKey, molecular formula, and analytical methods. nih.gov
Accessible Ensure data can be retrieved via its PID. The repository provides a clear access protocol (e.g., HTTP).
Interoperable Use standard formats and vocabularies. Store NMR data as FID files and processed spectra in JCAMP-DX format. Provide the chemical structure as an SDF file. Use standardized terms for experimental parameters.

| Reusable | Provide a clear data usage license. Document data provenance. | Attach a Creative Commons license to the dataset. Provide a detailed description of the synthesis and analytical procedures in the metadata. |

Ethical Considerations in Chemical Research and Reporting

Ethical conduct is fundamental to the integrity of chemical research. acs.orgacs.orgu-szeged.hursc.org Researchers working with compounds like 6-Octen-3-one, 7-methyl- have a responsibility to adhere to high ethical standards throughout the research lifecycle, from conception to publication.

Key ethical considerations include:

Data Integrity and Reporting: All data, regardless of the outcome, must be reported accurately and without fabrication or manipulation. advancechemjournal.com This includes the full dataset, not just the results that support a particular hypothesis.

Authorship and Credit: All individuals who have made a significant intellectual contribution to the research should be listed as authors and have consented to their inclusion. acs.org Proper citation of previous work is also a critical ethical obligation. u-szeged.hu

Conflict of Interest: Researchers must disclose any potential financial or other interests that could be perceived as influencing the research. acs.orgacs.org

Safety and Environmental Responsibility: Researchers have an ethical obligation to conduct their work in a safe manner, minimizing risks to themselves, their colleagues, and the environment. rsc.orgsolubilityofthings.com This includes the proper handling and disposal of chemicals and the consideration of the potential environmental impact of the research. solubilityofthings.com

Peer Review: Reviewers of manuscripts have an ethical duty to provide unbiased and constructive feedback and to maintain the confidentiality of the work they are reviewing. acs.orgu-szeged.hu

Table 4: Ethical Checkpoints in the Research Lifecycle of a Chemical Compound

Research Stage Ethical Consideration Guiding Principle
Proposal & Design Consideration of potential societal impact and misuse. Responsibility to society and the public. solubilityofthings.com
Data Collection Accurate and unbiased recording of all experimental data. Honesty and integrity in research.
Data Analysis Objective analysis and interpretation of results. Avoidance of bias in data interpretation.
Publication Full and transparent reporting of methods and findings. Proper attribution of authorship and sources. Disclosure of conflicts of interest. Transparency and reproducibility. acs.orgacs.orgu-szeged.hu

| Post-Publication | Willingness to share data and respond to queries. Correction of any identified errors. | Openness and accountability. |

Compound Information

Table 5: List of Chemical Compounds

Compound Name
6-Octen-3-one, 7-methyl-
Acetone (B3395972)
Acetic acid
Acetaldehyde
Hexenols
Hexanals
Hexenyl acetates
Methanol
Sesquiterpenes
Camphor
Furfural
1-octen-3-ol (B46169)
2-pentylfuran
octanal
nonanal
benzaldehyde
ethylbenzene
p-xylene
o-xylene
1-ethyl-2-methylbenzene
d-limonene
hexane
3-methylpentane
cyclohexanone
6-methyl-5-hepten-2-one
2-methylpentane
acetophenone
methylcyclopentane
7-methyl-3-octen-2-one
7-methyl-4-octen-2-one
5,6-dimethyl-3-hepten-2one
3-nonen-2-one
n-nonyl acetate (B1210297)
n-tridecane
n-tetradecane
3-octanol
5-hepten-2-ol, 6-methyl-
1-tetradecanol
(E)-7-tetradecenol
5-methoxytryptophol
2-butanone
Choline
Creatine
Glutamate
Glutamine
myo-inositol
N-acetyl-aspartate
N-acetyl-aspartyl-glutamate
β-hydroxybutyrate
Acetoacetate

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of 6-Octen-3-one, 7-methyl- using spectroscopic methods?

  • Methodological Answer : Employ a combination of infrared (IR) spectroscopy to identify carbonyl (C=O) and alkene (C=C) functional groups, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., distinguishing methyl branches and double-bond positions), and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, ¹H NMR chemical shifts near δ 5.0–5.5 ppm may indicate unsaturated bonds, while methyl groups typically appear at δ 0.8–1.5 ppm. Cross-validate data with computational tools (e.g., DFT simulations) and reference spectral libraries .

Q. What are the optimal synthesis routes for 6-Octen-3-one, 7-methyl- in laboratory settings?

  • Methodological Answer : Start with aldol condensation or oxidation of prenol derivatives to form the ketone backbone. Use controlled reaction conditions (e.g., low-temperature oxidation with pyridinium chlorochromate) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Ensure isomer purity by comparing retention times with authentic standards using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers validate the purity of synthesized 6-Octen-3-one, 7-methyl-?

  • Methodological Answer : Combine analytical techniques such as GC-MS for volatile compound analysis, HPLC for non-volatile impurities, and elemental analysis to confirm empirical formula compliance. Use differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphic forms. Report purity as a percentage based on integrated chromatographic peaks and ensure consistency with literature-reported melting/boiling points .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms involving 6-Octen-3-one, 7-methyl-?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps, or use isotopically labeled substrates to trace reaction pathways. Perform computational modeling (e.g., density functional theory, DFT) to compare activation energies of proposed mechanisms. Triangulate findings with in situ spectroscopic techniques (e.g., FTIR or Raman) to observe intermediate species .

Q. How does 6-Octen-3-one, 7-methyl- interact with indoor surfaces, and what are the implications for environmental chemistry studies?

  • Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption dynamics on common indoor materials (e.g., glass, polymers). Quantify surface reactivity by exposing the compound to ozone or hydroxyl radicals and analyzing degradation products via GC-MS. Correlate findings with indoor air quality models to predict partitioning behavior and lifetime .

Q. What computational methods are most effective for modeling the stability of 6-Octen-3-one, 7-methyl- under varying environmental conditions?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to assess conformational changes under thermal stress. Use quantum mechanical calculations (e.g., DFT) to predict redox potentials and susceptibility to oxidation. Validate models with experimental data from accelerated aging studies (e.g., exposure to UV light or elevated temperatures) .

Methodological Best Practices

Q. How should researchers design experiments to minimize bias when studying 6-Octen-3-one, 7-methyl-’s biological activity?

  • Methodological Answer : Implement double-blinding in bioassays and use negative/positive controls (e.g., solvent-only and known bioactive analogs). Apply statistical power analysis to determine sample sizes a priori. Validate results through independent replication and cross-lab collaborations .

Q. What protocols ensure ethical data management in studies involving 6-Octen-3-one, 7-methyl-?

  • Methodological Answer : Archive raw spectral data, chromatograms, and lab notebooks in secure, timestamped repositories (e.g., institutional databases or Figshare). Retain materials for 5–10 years post-publication. Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How can mixed-methods approaches enhance understanding of this compound’s physicochemical properties?

  • Methodological Answer : Combine quantitative analyses (e.g., kinetics, thermodynamics) with qualitative insights from researcher journals or peer debriefs. Use triangulation to reconcile discrepancies between experimental and computational data. Publish detailed supplemental materials to enable reproducibility .

Retrosynthesis Analysis

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6-Octen-3-one, 7-methyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.